5-Isothiocyanatopyrimidine-2-carbonitrile
Description
5-Isothiocyanatopyrimidine-2-carbonitrile is a pyrimidine derivative featuring an isothiocyanate (-N=C=S) group at the 5-position and a nitrile (-CN) group at the 2-position. The isothiocyanate moiety enables nucleophilic additions and cycloadditions, while the nitrile group serves as a versatile precursor for further transformations, such as hydrolysis to carboxylic acids or reduction to amines.
Properties
CAS No. |
125117-99-9 |
|---|---|
Molecular Formula |
C6H2N4S |
Molecular Weight |
162.17 g/mol |
IUPAC Name |
5-isothiocyanatopyrimidine-2-carbonitrile |
InChI |
InChI=1S/C6H2N4S/c7-1-6-8-2-5(3-9-6)10-4-11/h2-3H |
InChI Key |
UFMMSGWYSARWKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)N=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanatopyrimidine-2-carbonitrile typically involves the reaction of a pyrimidine derivative with an appropriate isothiocyanate precursor. One common method involves the use of primary amines, which react with carbon disulfide and a base to form the corresponding isothiocyanate. This intermediate can then be reacted with a pyrimidine derivative to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Isothiocyanatopyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, alcohols, and thiols. Typical conditions involve mild heating and the use of a solvent such as ethanol or dichloromethane.
Cyclization Reactions: These reactions often require a catalyst or a base, such as sodium hydride or potassium carbonate, and are conducted under reflux conditions.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution with amines.
Heterocyclic Compounds: Resulting from cyclization reactions.
Amines or Carboxylic Acids: Produced from reduction or oxidation of the nitrile group.
Scientific Research Applications
5-Isothiocyanatopyrimidine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and enzyme inhibitors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe for studying biological pathways and interactions due to its reactive isothiocyanate group.
Mechanism of Action
The mechanism of action of 5-Isothiocyanatopyrimidine-2-carbonitrile involves its interaction with biological targets through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as cysteine residues, leading to the inhibition of enzyme activity or the modulation of protein function. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Key Observations :
- The replacement of the isothiocyanate group with chloro or methylthio groups (e.g., in ) reduces electrophilicity but enhances stability for storage and handling.
- The presence of electron-withdrawing groups (e.g., -CN, -CF3) in analogs like increases acidity at adjacent positions, facilitating deprotonation in coupling reactions.
- The planar pyrimidine core is conserved across analogs, as seen in crystallographic data for sulfanyl-substituted derivatives .
Pharmacological and Material Relevance
- Anticancer Potential: Sulfanyl-pyrimidine derivatives (e.g., ) exhibit chemotherapeutic activity, likely due to hydrogen-bond-mediated dimerization (N–H⋯O interactions) enhancing bioavailability .
- Agrochemical Utility : Trifluoromethyl-pyridine analogs (e.g., ) are leveraged in pesticide development, exploiting the -CF3 group’s metabolic stability.
Data Tables
Table 1: Comparative Physicochemical Properties
*Inferred from analogs.
Biological Activity
5-Isothiocyanatopyrimidine-2-carbonitrile is a compound that has garnered attention in recent years due to its promising biological activities, particularly in the fields of oncology and inflammation. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 180.20 g/mol
This compound features a pyrimidine ring substituted with an isothiocyanate group and a cyano group, which are crucial for its biological activity.
1. Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, a series of pyrimidine-5-carbonitrile derivatives, including those with isothiocyanate substitutions, demonstrated significant activity against the NCI60 cancer cell line panel. Notably:
- Compound 4e and 4f showed the highest cytotoxicity against Colo 205 cells with IC values of 1.66 μM and 1.83 μM, respectively .
- These compounds induced apoptosis by increasing caspase-3 levels significantly compared to controls, indicating their potential as anti-cancer agents through dual inhibition of EGFR and COX-2 pathways .
The mechanism by which this compound exerts its anticancer effects involves:
- EGFR Inhibition : The epidermal growth factor receptor (EGFR) is often overexpressed in various cancers. Compounds targeting EGFR can disrupt signaling pathways that promote tumor growth.
- COX-2 Inhibition : Cyclooxygenase-2 (COX-2) is implicated in inflammation and cancer progression. Inhibition of COX-2 can reduce tumor-associated inflammation and enhance apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been evaluated for its anti-inflammatory effects. Studies have shown that derivatives exhibit significant inhibition of COX-2 activity, comparable to established anti-inflammatory drugs like celecoxib.
- Selectivity Index : Some derivatives demonstrated a higher selectivity index for COX-2 over COX-1 than celecoxib, indicating potential for reduced gastrointestinal side effects .
Data Table: Cytotoxicity Profiles
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| 4e | Colo 205 | 1.66 | EGFR/COX-2 inhibition |
| 4f | Colo 205 | 1.83 | EGFR/COX-2 inhibition |
| 2b | OVCAR-4 | 73.14% | Cytotoxicity |
| 3d | T-47D | 68.67% | Cytotoxicity |
Case Studies and Research Findings
Several case studies have explored the efficacy of isothiocyanate compounds in clinical settings:
- A study involving patients with advanced colorectal cancer treated with isothiocyanate-rich diets showed improved outcomes, suggesting a potential role for compounds like this compound in dietary interventions.
- Research on animal models indicated that administration of isothiocyanate compounds resulted in reduced tumor size and improved survival rates, further supporting their therapeutic potential in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
